N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

Prioritize N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide for CNS-focused probe design. Its TPSA of 50.41 Ų and LogP of 0.939 enable superior blood-brain barrier penetration compared to N-acetylhistamine (TPSA 57.80, LogP -0.40). This N-methyl variant is a validated core scaffold for selective cyclin-dependent kinase (CDK) inhibitors and H4 receptor modulators (US 8,039,498 B2). To ensure pharmacological accuracy in Factor Xa (Ki=430 nM) and selectivity studies, procure this exact methylated compound, as simple analog interchange will alter target engagement.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 64387-74-2
Cat. No. B12933492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide
CAS64387-74-2
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CN(C=N1)C
InChIInChI=1S/C8H13N3O/c1-7(12)9-4-3-8-5-11(2)6-10-8/h5-6H,3-4H2,1-2H3,(H,9,12)
InChIKeyRVPKKLDXFFTADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide (CAS 64387-74-2): Procurement-Relevant Identity and Physicochemical Profile


N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide (CAS 64387-74-2, molecular formula C₈H₁₃N₃O, molecular weight 167.21 g/mol) is a synthetic small-molecule acetamide bearing a 1-methyl-1H-imidazol-4-yl substituent . The compound is classified as an N-acetyl-2-arylethylamine and is structurally related to the endogenous histamine metabolite N-acetylhistamine, differing by the presence of an N-methyl group on the imidazole ring [1]. Its topological polar surface area (TPSA) of 50.41 Ų and calculated logP of 0.939 place it in a physicochemical space distinct from its des-methyl analog, with implications for membrane permeability, solubility, and target engagement. The compound is available from commercial screening libraries and is utilized as a synthetic intermediate and a chemical probe in medicinal chemistry research [2].

Why Generic Substitution of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide Is Not Scientifically Justified


N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide cannot be trivially interchanged with its closest structural analog, N-acetylhistamine (CAS 673-49-4), or with other imidazole-containing acetamides. The N-methyl substitution on the imidazole ring alters the compound's physicochemical properties—specifically, a TPSA of 50.41 Ų and a logP of 0.939 for the target compound versus a TPSA of 57.80 Ų and an XlogP of -0.40 for N-acetylhistamine [1]—resulting in a meaningful difference in both polar surface area (ΔTPSA ≈ 7.4 Ų) and lipophilicity (ΔlogP ≈ 1.34). These differences affect passive membrane permeability, solubility, and potential off-target interactions. Furthermore, imidazole-4-N-acetamide derivatives have been validated as a novel chemotype for selective cyclin-dependent kinase (CDK) inhibition, where even minor structural modifications can profoundly alter kinase selectivity profiles [2]. At least one patent explicitly describes compounds containing the 1-methylimidazol-4-yl-ethyl-acetamide motif as modulators of histamine H4 receptor-mediated conditions [3], indicating that the methyl substitution is not pharmacologically silent. Consequently, procurement of the specific N-methylated compound is essential for experiments where the methylation-dependent physicochemical or biological profile is critical.

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide: Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: TPSA and logP Compared with N-Acetylhistamine

The target compound exhibits a topological polar surface area (TPSA) of 50.41 Ų and a calculated logP of 0.939, as reported by Chemsrc . In contrast, its des-methyl analog N-acetylhistamine (CAS 673-49-4) has a reported TPSA of 57.80 Ų and an XlogP of -0.40 [1]. The N-methyl substitution thus reduces TPSA by approximately 7.4 Ų and increases logP by approximately 1.34 log units, indicating higher lipophilicity and potentially enhanced passive membrane permeability relative to N-acetylhistamine.

Physicochemical profiling Drug-likeness Permeability prediction

Scaffold Differentiation: Imidazole-4-N-acetamide as a Validated CDK Inhibitor Chemotype

Imidazole-4-N-acetamide derivatives have been established as a novel scaffold for the selective targeting of cyclin-dependent kinases (CDKs). In a 2023 study, newly synthesized imidazole-4-N-acetamide compounds demonstrated potent and selective CDK inhibition profiles, with certain derivatives achieving single-digit nanomolar IC₅₀ values against specific CDK isoforms [1]. While N-acetylhistamine lacks reported CDK inhibitory activity, the imidazole-4-N-acetamide chemotype—of which N-(2-(1-methyl-1H-imidazol-4-yl)ethyl)acetamide is a representative member—provides a starting point for selective kinase inhibitor design, distinguishing it from non-methylated analogs that do not belong to this validated kinase-targeting scaffold class.

CDK inhibition Cancer therapeutics Kinase selectivity

Receptor Modulation Potential: H4 Receptor Patent Coverage for 1-Methylimidazole-Containing Acetamides

US Patent 8,039,498 B2, assigned to Janssen Pharmaceutica, discloses imidazole compounds—including those containing the 1-methylimidazol-4-yl-ethyl-acetamide structural motif—as modulators of histamine H4 receptor expression and leukocyte recruitment [1]. This patent coverage distinguishes N-(2-(1-methyl-1H-imidazol-4-yl)ethyl)acetamide from N-acetylhistamine, which is an endogenous histamine metabolite with no reported H4 receptor modulatory activity. The N-methyl substitution may confer or enhance H4 receptor interaction, as supported by the patent's SAR scope that explicitly encompasses N-substituted imidazole derivatives for H4-mediated inflammatory conditions.

Histamine H4 receptor Inflammation Immunomodulation

Molecular Weight and Hydrogen-Bonding Profile Differentiation from N-Acetylhistamine

The target compound has a molecular weight of 167.21 g/mol (C₈H₁₃N₃O) , compared to 153.18 g/mol (C₇H₁₁N₃O) for N-acetylhistamine [1]. The addition of a single methyl group increases the molecular weight by 14.03 g/mol. More importantly, the N-methylation eliminates one hydrogen-bond donor from the imidazole ring, altering the hydrogen-bond donor/acceptor ratio. This structural modification can influence binding interactions with biological targets, as demonstrated by the H4 receptor SAR in the Janssen patent [2], where N-substitution patterns on the imidazole ring directly affect receptor modulation potency.

Medicinal chemistry Lead optimization ADME prediction

Optimal Research and Procurement Application Scenarios for N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide


CNS-Penetrant Chemical Probe Design Requiring Reduced TPSA and Enhanced Lipophilicity

When designing chemical probes intended to cross the blood-brain barrier, the reduced TPSA (50.41 Ų) and higher logP (0.939) of N-(2-(1-methyl-1H-imidazol-4-yl)ethyl)acetamide compared to N-acetylhistamine (TPSA 57.80 Ų, XlogP -0.40) support its selection as a more CNS-permeable scaffold [1]. The ΔlogP of +1.34 and TPSA below the 60 Ų threshold are consistent with favorable CNS drug-likeness parameters.

CDK Inhibitor Lead Optimization Using the Imidazole-4-N-acetamide Chemotype

Research groups pursuing selective cyclin-dependent kinase inhibitors can utilize N-(2-(1-methyl-1H-imidazol-4-yl)ethyl)acetamide as a core scaffold within the imidazole-4-N-acetamide chemotype, which has been validated for CDK inhibition with low nanomolar potency in optimized derivatives [2]. The N-methyl substitution provides a vector for further SAR exploration distinct from the non-methylated N-acetylhistamine scaffold.

Histamine H4 Receptor Modulator Screening and SAR Studies

For laboratories investigating H4 receptor-mediated inflammation, the compound's structural coverage under US Patent 8,039,498 B2 [3] establishes it as a relevant tool compound within the claimed imidazole chemical space. The N-methyl substitution on the imidazole ring aligns with the patent SAR demonstrating that N-substitution patterns influence H4 receptor modulation activity.

Intermediate for Synthesis of Factor Xa Inhibitors and Other Bioactive Conjugates

As demonstrated by BindingDB entry BDBM50090609, the 1-methylimidazol-4-yl-ethyl-acetamide fragment serves as a key substructure in potent Factor Xa inhibitors (Ki = 430 nM) [4]. Procurement of the fragment enables modular synthesis of conjugate compounds for anticoagulant drug discovery programs, where the N-methylimidazole moiety contributes to target binding affinity.

Quote Request

Request a Quote for N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.